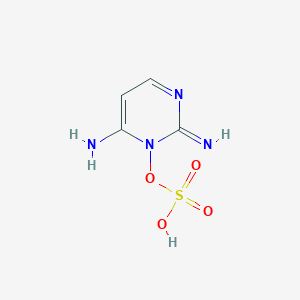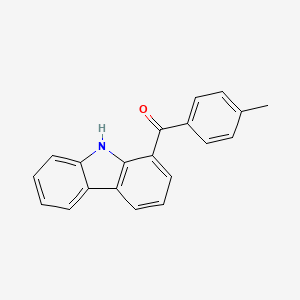
(9H-Carbazol-1-yl)(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Carbazol-1-yl)(4-methylphenyl)methanone is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science. This compound, in particular, features a carbazole moiety linked to a 4-methylphenyl group through a methanone bridge, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-1-yl)(4-methylphenyl)methanone typically involves the reaction of carbazole with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The general reaction scheme is as follows:
Carbazole+4-Methylbenzoyl Chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
化学反应分析
Types of Reactions
(9H-Carbazol-1-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Hydroxy or amino derivatives.
Substitution: Halogenated, alkylated, or nitrated derivatives.
科学研究应用
(9H-Carbazol-1-yl)(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of (9H-Carbazol-1-yl)(4-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The carbazole moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound, known for its wide range of applications in organic electronics and pharmaceuticals.
(9H-Carbazol-1-yl)(phenyl)methanone: Similar structure but lacks the 4-methyl group, which may affect its chemical and physical properties.
(9H-Carbazol-1-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and biological activity.
Uniqueness
(9H-Carbazol-1-yl)(4-methylphenyl)methanone is unique due to the presence of the 4-methyl group, which can influence its electronic properties and reactivity. This modification may enhance its performance in specific applications, such as organic electronics or as a therapeutic agent.
属性
CAS 编号 |
111960-29-3 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC 名称 |
9H-carbazol-1-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C20H15NO/c1-13-9-11-14(12-10-13)20(22)17-7-4-6-16-15-5-2-3-8-18(15)21-19(16)17/h2-12,21H,1H3 |
InChI 键 |
ZAWQTOOPVPHBFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
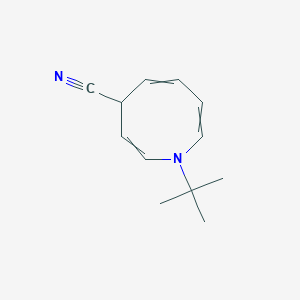


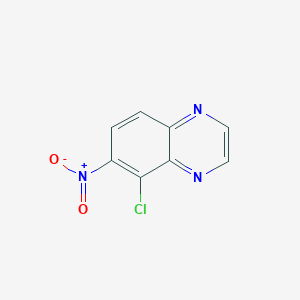


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
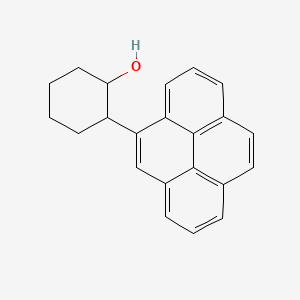


![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
